ethyl 4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives of ethyl 4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate have been synthesized and evaluated for their antimicrobial activity. For instance, Arylazopyrazole Pyrimidone clubbed heterocyclic compounds, upon condensation and further reactions, have been studied for their antimicrobial activity against various bacteria and fungi, indicating a potential for developing new antimicrobial agents [Sarvaiya, Gulati, & Patel, 2019].
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety, derived from the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have been synthesized and shown to exhibit significant antibacterial activity. This research highlights the potential use of these compounds as antibacterial agents [Azab, Youssef, & El-Bordany, 2013].
Polymerization Catalysts
The compound and its derivatives have also been explored in the field of polymerization. Ethylene polymerization studies using palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands have been conducted, demonstrating the compound's application in producing linear polyethylene with low levels of Me branches. This application is crucial for the development of new materials with specific properties [Vela, Lief, Shen, & Jordan, 2007].
Molecular Docking and Characterization
The compound has been subjected to FT-IR, FT-Raman, and molecular docking studies to evaluate its structure, stability, and potential inhibitory activity against certain targets. These studies provide a basis for understanding the compound's interactions at the molecular level and its potential application in designing inhibitors against specific proteins or enzymes [El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016].
Antimitotic Agents
Ethyl 4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate derivatives have been investigated as antimitotic agents. Specifically, imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates derivatives were synthesized and showed inhibition of proliferation and mitotic arrest in lymphoid leukemia cells, suggesting potential therapeutic applications [Temple, 1990].
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that could be explored or new applications for the compound.
properties
IUPAC Name |
ethyl 4-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-2-29-20(26)15-5-7-17(8-6-15)30(27,28)22-12-13-24-19(25)10-9-18(23-24)16-4-3-11-21-14-16/h3-11,14,22H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRCBJSITFRQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate |
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